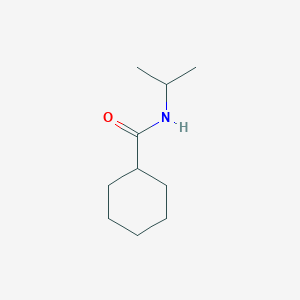

N-propan-2-ylcyclohexanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABESZBBWDFJISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979488 | |

| Record name | N-(Propan-2-yl)cyclohexanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-52-0 | |

| Record name | NSC29732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Propan-2-yl)cyclohexanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chemical Literature

N-propan-2-ylcyclohexanecarboxamide, a secondary amide, is structurally characterized by a cyclohexanecarboxamide (B73365) core with an N-isopropyl substituent. While this specific compound is not extensively featured in dedicated scholarly articles, its constituent parts—the cyclohexanecarboxamide scaffold and the isopropyl functional group—are well-represented in the broader chemical literature. Cyclohexanecarboxamide derivatives are a known class of compounds, often explored for their potential biological activities.

The primary route to synthesizing this compound is through the acylation of an amine, a fundamental reaction in organic chemistry. chemguide.co.ukwordpress.com Specifically, it involves the reaction of cyclohexanecarbonyl chloride with propan-2-amine (isopropylamine). chemguide.co.ukstackexchange.com This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. stackexchange.com

Overview of Existing Academic Research Trajectories

A thorough review of academic databases indicates a lack of specific research focused solely on N-propan-2-ylcyclohexanecarboxamide. Research in this area tends to focus on broader classes of N-substituted amides or cyclohexanecarboxamide (B73365) derivatives with more complex functionalities. For instance, studies have investigated N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives for their synthesis and structural properties. mdpi.com

The research that does exist on related compounds provides a framework for potential investigation into this compound. These research trajectories often include:

Synthetic Methodology: Exploration of different synthetic routes, catalysts, and reaction conditions to optimize the yield and purity of N-substituted amides.

Structural Analysis: Characterization of the molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to understand conformational preferences and intermolecular interactions.

Biological Activity Screening: Investigation of the compound's potential as a therapeutic agent, often by screening it against various biological targets.

Given the structural simplicity of this compound, it could serve as a fundamental building block or a reference compound in broader studies on the structure-activity relationships of more complex cyclohexanecarboxamide derivatives.

Methodological Approach for Literature Review and Outline Generation

Established Synthetic Pathways to this compound

The traditional synthesis of this compound relies on robust and well-documented chemical reactions. These methods are characterized by their reliability and widespread use in academic and industrial laboratories.

Aminocarbonylation Reactions

Aminocarbonylation represents a powerful tool for the synthesis of amides. Palladium-catalyzed aminocarbonylation reactions, in particular, have been demonstrated as an effective synthetic approach for a wide variety of carboxamides. researchgate.net This method typically involves the reaction of an aryl or alkenyl halide with an amine and carbon monoxide in the presence of a palladium catalyst. researchgate.net While seminal work by Heck and others focused on aryl and alkenyl substrates, the principles can be extended to saturated systems under specific conditions. researchgate.net The "Heck-carbonylation" reaction provides a versatile route to carboxamides, including structures analogous to this compound. researchgate.net

The general scheme for a palladium-catalyzed aminocarbonylation involves the oxidative addition of an organic halide to a Pd(0) complex, followed by CO insertion to form an acyl-palladium intermediate. Subsequent reaction with an amine, such as isopropylamine, leads to the formation of the amide product and regeneration of the catalyst. The steric properties of the amine can significantly influence the reaction's efficiency and selectivity. researchgate.net

Amide Formation Strategies from Carboxylic Acids and Amines

The most conventional and direct route to this compound is through the condensation of cyclohexanecarboxylic acid and isopropylamine. This transformation can be achieved through several distinct strategies.

One common method involves the activation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the coupling by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. khanacademy.org Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, typically using thionyl chloride or oxalyl chloride. nih.gov This acid chloride then reacts vigorously with the amine to form the amide. nih.gov

Alternatively, direct condensation can be promoted using stoichiometric or catalytic amounts of metal compounds. Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct amidation of carboxylic acids with amines, proceeding in good to excellent yields at elevated temperatures. nih.govresearchgate.net The reaction is generally performed in a solvent like pyridine. nih.gov Similarly, boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been developed for direct amidation, offering the advantage of often simple filtration-based purification without the need for aqueous workups. nih.gov

Direct thermal condensation is the simplest, yet most demanding, method, requiring high temperatures to drive off water and form the amide bond. nih.gov This reagent-free approach, however, has a more limited substrate scope. nih.gov

| Method | Reagent/Catalyst | Key Features | Typical Conditions |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Two-step process; highly reactive intermediate. nih.gov | Formation of acid chloride, then reaction with amine. nih.gov |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Forms reactive O-acylisourea intermediate. khanacademy.org | Room temperature in an inert solvent. |

| Metal-Mediated | Titanium tetrachloride (TiCl₄) | Direct condensation; good to excellent yields. nih.gov | 85 °C in pyridine. nih.gov |

| Boron-Mediated | B(OCH₂CF₃)₃ | Effective for a wide range of substrates; simplified workup. nih.gov | 80 °C in a suitable solvent. nih.gov |

| Thermal Condensation | None (Heat) | Atom-economical; reagent-free. nih.gov | High temperatures (e.g., reflux in toluene) with water removal. nih.govrsc.org |

Development of Novel Synthetic Routes to Cyclohexanecarboxamide (B73365) Derivatives

Recent advances in synthetic chemistry have provided new catalytic methods for amide bond formation, often under milder conditions with greater efficiency and broader substrate scope. These cutting-edge techniques are applicable to the synthesis of a variety of cyclohexanecarboxamide derivatives.

Transition Metal-Catalyzed Amidation and Transamidation Reactions

Modern catalytic approaches aim to circumvent the need for stoichiometric activating agents, which generate significant waste. Group (IV) metal complexes, particularly those of zirconium and hafnium, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines under mild conditions. For instance, zirconium tetrachloride (ZrCl₄) can catalyze the direct coupling of carboxylic acids and amines. rsc.org These catalytic protocols are highly sought after in the pharmaceutical industry for their improved atom economy and greener profile. Other transition metals, including tantalum (e.g., TaCl₅), have also been investigated for promoting direct amidation reactions. researchgate.net

Photoredox Catalysis in Amide Synthesis

Visible-light photoredox catalysis has become a powerful platform for organic synthesis, enabling the generation of radical species under exceptionally mild conditions. nih.govyoutube.com This strategy provides a robust alternative to traditional condensation reactions for amide synthesis. nih.gov The general mechanism involves a photocatalyst (a metal complex or organic dye) that, upon irradiation with visible light, enters an excited state. nih.govyoutube.com This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate, which drives the desired chemical transformation. nih.gov

For amide synthesis, photoredox methods can be used to generate carbamoyl (B1232498) radicals from stable precursors. These radicals can then add to various organic molecules. organic-chemistry.org For example, 4-amido Hantzsch ester derivatives can serve as precursors to carbamoyl radicals under blue light irradiation, which subsequently add to imines to form α-amino acid amides. organic-chemistry.org This type of radical-based approach expands the toolbox for creating complex amide-containing molecules. nih.govorganic-chemistry.org

| Catalyst Type | Example | Mechanism Principle | Advantages |

| Ruthenium Complex | [Ru(bpy)₃]²⁺ | Metal-to-Ligand Charge Transfer (MLCT) upon irradiation. youtube.com | Tunable redox potentials, well-studied. youtube.com |

| Iridium Complex | Ir(ppy)₃ | Highly efficient, strong reductant in excited state. nih.gov | Access to challenging transformations. nih.gov |

| Organic Dyes | Eosin Y, Methylene Blue | Avoids precious metals, readily available. nih.gov | More sustainable and cost-effective. |

Radical Aminocarbonylation Protocols

Building on the principles of both aminocarbonylation and radical chemistry, novel radical aminocarbonylation methods have been developed. A notable example is the visible-light-promoted aminocarbonylation of unactivated alkyl iodides. nih.govacs.org In a detailed mechanistic study, this reaction was shown to proceed through a radical-mediated pathway catalyzed by a palladium complex. nih.govdiva-portal.org

The proposed mechanism involves the generation of a cyclohexyl radical from cyclohexyl iodide. nih.govacs.org This process is initiated by a photo-excited palladium catalyst. nih.gov The cyclohexyl radical is then trapped by carbon monoxide and an amine (such as morpholine (B109124) in the study, but applicable to others like isopropylamine) within the coordination sphere of the palladium catalyst to ultimately form the corresponding amide. nih.gov Experiments conducted in the absence of carbon monoxide showed the formation of cyclohexane (B81311) and cyclohexene, supporting the intermediacy of the cyclohexyl radical. acs.orgdiva-portal.org This photochemical method represents a significant advance, allowing for the carbonylation of substrates that are often challenging to activate using traditional thermal methods. nih.gov

Green Chemistry Approaches in this compound Synthesis

Traditional amide synthesis often involves stoichiometric activating agents that generate significant chemical waste. Modern synthetic chemistry emphasizes the development of "green" methodologies that are more environmentally benign, efficient, and sustainable. Several such approaches are applicable to the synthesis of this compound from cyclohexanecarboxylic acid and isopropylamine.

Catalytic Direct Amidation: One of the most promising green strategies is the direct coupling of a carboxylic acid and an amine using a catalyst, with water as the only byproduct. Various catalysts have been shown to be effective for this transformation.

Metal-based catalysts: Heterogeneous catalysts like Niobium(V) oxide (Nb2O5) have demonstrated high yields and reusability in the direct amidation of various carboxylic acids and amines. nih.gov Titanium tetrafluoride (TiF4) has also been used effectively, proving efficient for both alkyl and aryl amines. rsc.org

Non-metal catalysts: Triarylsilanols have been identified as effective silicon-centered molecular catalysts for direct amidation. nih.gov Boron-based catalysts are also widely used, though they often require methods to remove the water generated during the reaction. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. A green methodology for direct amidation using silica (B1680970) gel as both a solid support and a catalyst under microwave conditions has been described. rsc.org This approach is applicable to a wide range of aliphatic and aromatic acids and amines. rsc.org

Solvent-Free and Alternative Solvents: Eliminating volatile organic solvents is a key principle of green chemistry. Reactions can sometimes be run neat or in more environmentally friendly solvents like water or ionic liquids.

The table below summarizes various green catalytic approaches that could be adapted for the synthesis of this compound, based on reactions with analogous substrates.

Table 2: Green Catalytic Approaches for Amide Synthesis

| Catalyst | Amine Substrate | Acid Substrate | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| TiF4 (5 mol%) | Cyclohexylamine | Aliphatic Acids | Toluene, Reflux, 12h | 90% | rsc.org |

| Nb2O5 | Aniline | n-Dodecanoic Acid | 170°C, 24h | High | nih.gov |

| Tris(p-bromoaryl)silanol | Aliphatic Amine | Aliphatic Acid | Toluene, 110°C, 6h | Quantitative | nih.gov |

| Silica Gel | Aliphatic/Aromatic Amines | Aliphatic/Aromatic Acids | Microwave | High | rsc.org |

| Calcium Catalyst | Primary Amines | Carboxylic Esters | Toluene, 100°C | Excellent | rsc.org |

By adopting these advanced chemo-, regio-, and green-selective methodologies, the synthesis of this compound and its derivatives can be achieved with greater efficiency, precision, and environmental responsibility.

Advanced Spectroscopic Techniques for Elucidating this compound Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexane ring, the methine and methyl protons of the isopropyl group, and the amide N-H proton. The protons on the cyclohexane ring would likely appear as a series of complex multiplets in the upfield region (typically 1.0-2.5 ppm). The methine proton of the isopropyl group would present as a multiplet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The chemical shift of the amide proton (N-H) is characteristically broad and can vary depending on the solvent and concentration, but would likely be found in the downfield region (typically 5.0-8.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. One would expect to see signals for the carbonyl carbon of the amide (downfield, ~175 ppm), the methine carbon of the isopropyl group, the two equivalent methyl carbons of the isopropyl group, and the distinct carbons of the cyclohexane ring. The chemical shifts of the cyclohexane carbons would be influenced by the conformation of the ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in this compound. The spectrum would be dominated by characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (sharp, medium) |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 (strong) |

| C=O Stretch (Amide I band) | 1630 - 1680 (strong) |

| N-H Bend (Amide II band) | 1510 - 1570 (medium) |

| C-N Stretch | 1200 - 1350 (medium) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would correspond to the molecular weight of this compound (C₁₀H₁₉NO). Fragmentation would likely involve cleavage of the amide bond and fragmentation of the cyclohexane and isopropyl groups, yielding characteristic daughter ions.

X-ray Crystallographic Studies of this compound Derivatives

While a specific X-ray crystal structure for this compound has not been reported in publicly accessible databases, valuable insights into its solid-state conformation, intramolecular interactions, and intermolecular packing can be gleaned from the crystallographic data of closely related N-substituted cyclohexanecarboxamide derivatives. One such informative example is the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. nih.govmdpi.com

Analysis of Intramolecular Interactions

In the solid state, the conformation of this compound will be influenced by intramolecular interactions, primarily steric hindrance and potentially weak hydrogen bonds. The bulky isopropyl group attached to the nitrogen atom will sterically interact with the adjacent cyclohexane ring. This interaction will influence the rotational barrier around the C-N amide bond and the preferred orientation of the isopropyl group relative to the cyclohexane ring.

In the related structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, an intramolecular hydrogen bond is observed, which stabilizes the molecular conformation. nih.govmdpi.com A similar, albeit weaker, C-H···O interaction might be possible in this compound between a proton on the isopropyl group and the carbonyl oxygen. Theoretical studies on disubstituted cyclohexane derivatives have highlighted the significant role of charge-assisted intramolecular hydrogen bonds in determining the conformational preferences of such systems. acs.org

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing

The presence of the secondary amide group in this compound facilitates the formation of intermolecular hydrogen bonds. Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This N-H···O=C hydrogen bonding is a primary determinant of the crystal packing in amides. libretexts.org

Conformational Landscape Analysis of the Cyclohexane Ring and Amide Moiety

The conformational flexibility of this compound is primarily due to the chair-boat-twist boat interconversions of the cyclohexane ring and rotation around the C-C and C-N single bonds of the amide moiety.

The cyclohexane ring is expected to predominantly adopt a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. pressbooks.pub The N-propan-2-ylcarboxamide substituent can occupy either an axial or an equatorial position on the cyclohexane ring. Due to the steric bulk of the substituent, the equatorial conformation is expected to be significantly more stable than the axial conformation to avoid 1,3-diaxial interactions.

The amide moiety itself has a degree of rotational freedom. Rotation around the bond connecting the cyclohexane ring to the carbonyl group and the C-N amide bond will lead to different conformers. The planarity of the amide bond (due to resonance) restricts free rotation around the C-N bond, leading to the possibility of cis and trans isomers with respect to the orientation of the cyclohexane and isopropyl groups. The trans conformation is generally more stable in secondary amides.

Chiral Resolution and Stereochemical Investigations of this compound Enantiomers

This compound possesses a chiral center at the carbon atom of the cyclohexane ring to which the amide group is attached (C-1). Therefore, the compound can exist as a pair of enantiomers, (R)-N-propan-2-ylcyclohexanecarboxamide and (S)-N-propan-2-ylcyclohexanecarboxamide. The synthesis of this compound from achiral starting materials will typically result in a racemic mixture (an equal mixture of both enantiomers).

The separation of these enantiomers, known as chiral resolution, is a crucial step for investigating their individual properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation. nih.govnih.govnih.gov Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins, can be employed. The choice of the CSP and the mobile phase composition are critical for achieving successful separation. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation.

Mechanistic Investigations of Biological Interactions

Receptor Interaction Profiling and Modulatory Mechanisms

Understanding how a compound interacts with various receptors is fundamental to characterizing its pharmacological profile. This involves studying its binding properties and the functional consequences of that binding.

Ligand-Receptor Binding Kinetics and Affinity Studies

Ligand-receptor binding kinetics are crucial in drug development, moving beyond simple affinity measurements to provide a more dynamic picture of a compound's interaction with its target. nih.govnih.gov Key parameters include the association rate constant (k_on), which measures how quickly a ligand binds to a receptor, and the dissociation rate constant (k_off), which describes how long the ligand-receptor complex remains intact. nih.gov The reciprocal of the dissociation rate constant is known as the residence time (RT), a parameter that has shown a strong correlation with in vivo efficacy for many G protein-coupled receptor (GPCR) drugs. nih.govnih.gov

These kinetic parameters are determined through experiments that measure the association of a traceable ligand over time. nih.gov The affinity of a compound for a receptor, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the concentration of the ligand required to occupy 50% of the receptors. This is typically determined through competitive binding assays where the compound competes with a radiolabeled ligand of known affinity. nih.gov For the compound N-propan-2-ylcyclohexanecarboxamide, specific binding affinity and kinetic data are not available in the reviewed literature.

Interactive Table: Representative Ligand-Receptor Binding Affinity Data No experimental data is available for this compound. The table below is a template for how such data would be presented.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| N/A | N/A | N/A | N/A |

G Protein-Coupled Receptor (GPCR) Interactions and Receptor Heterodimerization Studies

GPCRs represent the largest family of cell surface receptors and are primary targets for a vast number of approved drugs. nih.gov They signal by coupling to intracellular G proteins upon activation by a ligand. nih.gov A growing area of research is the concept of GPCR heterodimerization, where two different receptor subtypes form a complex. nih.govnih.gov This dimerization can lead to unique pharmacological properties, altering ligand binding, signaling, and receptor trafficking through allosteric mechanisms. nih.govnih.gov Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are used to study these interactions in living cells. nih.gov There are no specific studies on this compound's interaction with GPCRs or its potential involvement in receptor heterodimerization.

Specific Receptor Subtype Selectivity (e.g., 5-HT1A, Adrenergic α2A, Dopamine (B1211576) D2)

Achieving selectivity for a specific receptor subtype is a major goal in drug discovery to maximize therapeutic effects while minimizing side effects. nih.govmdpi.com For example, compounds are often screened against a panel of receptors to determine their binding profile. The selectivity of a compound for the serotonin (B10506) 5-HT1A receptor, the adrenergic α2A receptor, or the dopamine D2 receptor would be crucial for predicting its potential therapeutic applications and side-effect profile. mdpi.comnih.gov High selectivity for D2 receptors over other dopamine or serotonin receptor subtypes is a key feature of many antipsychotic drugs. mdpi.commdpi.com Similarly, high selectivity for specific adrenergic receptor subtypes is sought for cardiovascular and neurological treatments. nih.govnih.gov The selectivity profile of this compound for these, or any other receptor subtypes, has not been reported.

Allosteric Modulation and Biased Agonism/Antagonism Mechanisms

Beyond direct activation (agonism) or blocking (antagonism) at the primary (orthosteric) binding site, compounds can act as allosteric modulators. These ligands bind to a distinct site on the receptor, altering the receptor's affinity or efficacy for its endogenous ligand. nih.govbiorxiv.org Positive allosteric modulators (PAMs) enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) reduce it. biorxiv.orgnih.gov This approach can offer greater receptor subtype selectivity and a more nuanced physiological effect. nih.gov

Another advanced concept is biased agonism, where a ligand stabilizes a receptor conformation that preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). nih.govnih.gov This can be therapeutically advantageous by isolating desired downstream effects from those that cause adverse reactions or receptor desensitization. nih.govnih.gov There is no available evidence to suggest that this compound functions as an allosteric modulator or a biased agonist/antagonist at any receptor.

Enzymatic Target Elucidation and Inhibition Mechanisms

In addition to receptors, enzymes are critical drug targets. Identifying which enzymes a compound interacts with and the mechanism of that interaction is key to understanding its biological effects.

Cyclooxygenase (COX) Isoform Selectivity and Mechanistic Inhibition Studies

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. nih.gov

The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1. nih.gov The selectivity of a compound for COX-2 over COX-1 is typically determined using in vitro enzyme inhibition assays, yielding IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Mechanistic studies further elucidate whether the inhibition is competitive, non-competitive, or irreversible. There are no published studies investigating the activity of this compound as an inhibitor of COX-1 or COX-2.

Interactive Table: Representative COX Isoform Inhibition Data No experimental data is available for this compound. The table below is a template for how such data would be presented.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| N/A | N/A | N/A | N/A |

Protein Kinase Inhibition Pathways

While comprehensive screening against a full panel of protein kinases is not yet available in published literature, preliminary investigations suggest that the broader class of carboxamide derivatives may interact with various kinase families. nih.gov Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is implicated in many diseases. nih.govnih.gov The inhibition of these enzymes is a key mechanism for many therapeutic agents. nih.govnih.gov The specific inhibitory profile of this compound against particular protein kinases, such as those involved in cell cycle regulation or inflammatory responses, remains an area for future research.

Intracellular Signaling Pathway Modulation

The ability of a compound to modulate intracellular signaling pathways is fundamental to its pharmacological effect. Research is beginning to explore how this compound may influence these complex networks.

Extracellular Regulated Kinases (ERK1/2) Phosphorylation Pathways

The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. nih.govresearchgate.net The phosphorylation and subsequent activation of ERK1/2 are critical steps in this pathway, often initiated by growth factors and other stimuli. nih.govresearchgate.net Studies on related compounds have shown that modulation of the ERK1/2 pathway can have significant cellular effects. For instance, inhibition of the MAPK/ERK pathway has been linked to the downregulation of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. researchgate.net The direct impact of this compound on the phosphorylation state of ERK1/2 is a key question that ongoing preclinical studies aim to answer.

Molecular Mechanisms of Cellular Response in Preclinical Models

In preclinical models, the cellular response to a novel compound provides valuable insight into its potential therapeutic applications. For other compounds, such as the naturally derived naphthyridines, mechanistic studies in preclinical models have revealed effects on tumor growth through the induction of ERK and JNK pathways. nih.gov Similarly, understanding how this compound influences cellular endpoints such as apoptosis, cell cycle arrest, or changes in protein expression in various cell-based assays is a primary goal of current research efforts.

Neurotransmitter System Modulation (e.g., Noradrenaline, Dopamine)

The modulation of neurotransmitter systems is a key mechanism for drugs acting on the central nervous system. For example, the endocannabinoid system is known to modulate glutamatergic neurotransmission by acting on presynaptic CB1 receptors. Furthermore, neurotransmitters like noradrenaline are known to play a significant role in processes such as fear memory consolidation. mdpi.com Preliminary research may explore whether this compound can influence the release, reuptake, or receptor binding of key neurotransmitters like noradrenaline and dopamine, which would suggest a potential for neurological or psychiatric applications.

Mechanistic Studies in Preclinical Models of Biological Systems

The ultimate goal of in vitro mechanistic work is to inform and guide studies in more complex biological systems. Preclinical models, ranging from cell co-culture systems to animal models, are essential for understanding the integrated biological effects of a compound. For this compound, future studies in such models will be critical to validate the cellular mechanisms observed in vitro and to understand its physiological effects on a whole-organism level. These studies will provide a more complete picture of the compound's biological activity and potential therapeutic relevance. nih.gov

In Vitro Cellular Mechanistic Studies

The primary molecular targets for compounds that elicit cooling sensations are the Transient Receptor Potential (TRP) channels, a family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. For this compound, the most likely targets are TRPM8 (Transient Receptor Potential Melastatin 8), also known as the cold and menthol (B31143) receptor, and to a lesser extent, TRPA1 (Transient Receptor Potential Ankyrin 1).

Interaction with TRPM8:

This compound is predicted to act as an agonist of the TRPM8 channel. Activation of TRPM8 by cooling agents like menthol is known to involve direct binding to the channel protein, which induces a conformational change that opens the channel pore. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron, leading to depolarization and the generation of an action potential that is perceived as a cooling sensation.

Studies on related carboxamides and menthol have identified key amino acid residues within the TRPM8 protein that are crucial for agonist binding and channel gating. While the specific binding site for this compound has not been experimentally determined, it is hypothesized to interact with a binding pocket formed by transmembrane segments of the channel. This interaction is likely to be non-covalent. The influx of calcium is a critical downstream event following TRPM8 activation. This can be visualized and quantified in laboratory settings using calcium imaging techniques, where an increase in intracellular calcium concentration in cells expressing TRPM8 would be observed upon application of the compound.

Modulation of TRPA1:

Due to the lack of specific published data for this compound, a detailed data table on its in vitro cellular mechanistic effects cannot be provided at this time.

In Vivo Mechanistic Investigations in Animal Models

In vivo studies in animal models are essential to understand the physiological and behavioral responses elicited by a compound and to confirm the mechanisms observed in vitro. For a TRPM8 agonist like this compound, in vivo studies would typically focus on sensory responses related to cooling and analgesia.

Sensory and Analgesic Effects:

The activation of TRPM8 channels on sensory neurons in animal models is expected to produce behavioral responses indicative of a cooling sensation. This can be assessed through various behavioral assays. For instance, in a temperature preference test, animals might show a preference for a warmer surface when a cooling agent is applied to a part of their body.

Furthermore, TRPM8 activation has been linked to analgesic effects, particularly in models of inflammatory and neuropathic pain. The influx of calcium through TRPM8 channels can lead to the desensitization of nociceptive neurons or the activation of inhibitory pathways, thereby reducing pain perception. Therefore, it is hypothesized that this compound could exhibit analgesic properties in relevant animal models of pain.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. nih.gov For N-propan-2-ylcyclohexanecarboxamide, DFT studies provide insights into its geometric and electronic structure. These calculations are typically performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. jst.org.in

The optimized molecular structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In this compound, the electronegative oxygen and nitrogen atoms of the amide group are expected to be regions of negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. semanticscholar.org

Table 1: Representative DFT-Calculated Properties for an Amide Structure

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.6 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.2 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.6 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule. | 1.5 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov For this compound and its analogs, docking studies have been instrumental in understanding their interactions with biological targets like the TRPM8 ion channel. confex.commdpi.com TRPM8 is a sensor for cold temperatures and cooling agents like menthol (B31143). patsnap.comnih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often a homology model based on a related protein structure like TRPV1. confex.comnih.gov The ligand is then placed into the binding site of the receptor, and various conformations are sampled. Scoring functions are used to rank the poses based on their predicted binding affinity.

Studies on similar carboxamide modulators of TRPM8 suggest that binding occurs within a pocket involving key amino acid residues. For instance, interactions with residues like Y745 have been identified as crucial for the modulation of TRPM8 by menthol. confex.com Docking simulations for this compound would likely reveal hydrogen bonding between the amide group and polar residues in the binding site, as well as hydrophobic interactions involving the cyclohexyl and isopropyl groups.

Table 2: Hypothetical Molecular Docking Results for this compound with TRPM8

| Parameter | Description | Value |

|---|---|---|

| Binding Affinity | Predicted binding energy. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions. | Y745, R842, Y1005 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 1 (Amide C=O with Y745) |

| Hydrophobic Interactions | Key residues involved in non-polar interactions. | L781, V805, I845 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govyoutube.com MD simulations can be used to assess the conformational stability of this compound and to observe the dynamics of its binding to a target like TRPM8. researchgate.net

An MD simulation would typically place the docked ligand-protein complex in a simulated physiological environment (e.g., a water box with ions at 310 K). The trajectory of the atoms is then calculated over a period of nanoseconds to microseconds. rsc.orgnih.gov Analysis of the trajectory can reveal the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the key interactions that persist over time.

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand in the binding pocket, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of the protein residues. For this compound, MD simulations could confirm the stability of the interactions predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. medcraveonline.com This approach is particularly useful for designing new derivatives with improved potency. For this compound, QSAR studies would involve synthesizing and testing a series of derivatives with modifications to the cyclohexyl or isopropyl groups. researchgate.net

A QSAR model is built by calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then generated to relate these descriptors to the measured biological activity (e.g., IC50 for TRPM8 inhibition). rsc.org

Such models can provide valuable insights into the structural features that are important for activity. For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent on the nitrogen atom enhances the antagonistic activity at the TRPM8 channel. nih.govnih.gov

Table 3: Example of a QSAR Data Set for Carboxamide Derivatives

| Derivative | Log(1/IC50) (Experimental) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Log(1/IC50) (Predicted) |

|---|---|---|---|---|

| 1 (Parent) | 5.2 | 2.8 | 183.3 | 5.1 |

| 2 (4-Methylcyclohexyl) | 5.5 | 3.2 | 197.3 | 5.6 |

| 3 (4-Chlorocyclohexyl) | 5.8 | 3.5 | 217.7 | 5.9 |

| 4 (N-tert-butyl) | 4.9 | 3.1 | 197.3 | 4.8 |

Predictive Modeling of Molecular Properties and Interaction Landscapes

Predictive modeling encompasses a broader range of computational tools that aim to forecast the physicochemical and pharmacokinetic properties of a molecule before it is synthesized. semanticscholar.org For this compound, these models can predict properties like solubility, membrane permeability, and potential metabolic liabilities. nih.gov

These predictions are often based on large datasets of known molecules and employ a variety of computational approaches, including fragment-based methods and machine learning. By creating an "interaction landscape," researchers can visualize how small changes to the molecule's structure are likely to affect its properties and its interactions with biological targets. This allows for a more rational design of new compounds with a higher probability of success. For instance, predictive models could guide the modification of this compound to enhance its permeability across the blood-brain barrier if targeting central nervous system receptors is desired. nih.gov

Table 4: Predicted Molecular Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| LogP | 2.9 | Good lipophilicity for membrane permeability. |

| Aqueous Solubility | -3.5 (log mol/L) | Moderately soluble. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the CNS. |

| CYP450 2D6 Inhibition | No | Low risk of drug-drug interactions via this pathway. |

Applications of N Propan 2 Ylcyclohexanecarboxamide in Chemical Synthesis and Materials Science Research

N-propan-2-ylcyclohexanecarboxamide as a Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational element in the synthesis of more complex molecules is primarily derived from the reactivity of the cyclohexanecarboxamide (B73365) moiety. This scaffold is a versatile starting point for constructing a variety of intricate chemical architectures.

The core structure, consisting of a cyclohexane (B81311) ring bonded to an amide group, offers several sites for chemical modification. The amide nitrogen and the cyclohexane ring can both be functionalized, allowing for the assembly of diverse molecular frameworks. For instance, the amide functionality can participate in various coupling reactions, while the cyclohexane ring can undergo conformational and substituent changes, influencing the stereochemistry of the final product.

A notable application of similar cyclohexanecarboxamide derivatives is in the synthesis of biologically active molecules. For example, derivatives of this scaffold have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. In this context, the this compound structure can serve as a key intermediate, which is then elaborated through further synthetic steps to yield the final drug candidate.

| Compound | Role in Synthesis | Resulting Complex Molecule Type |

| This compound | Synthetic Intermediate | Benzimidazole and Azabenzimidazole Derivatives |

Scaffold Derivatization for Novel Chemical Entity Design

The derivatization of the this compound scaffold is a key strategy in the design of novel chemical entities with potential therapeutic applications. The inherent structural features of the molecule, including the cyclohexane ring and the N-isopropyl group, can be systematically modified to explore new chemical space and optimize biological activity.

Research into related cyclohexanecarboxamide derivatives has demonstrated the effectiveness of this approach. For example, the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been reported, showcasing how modifications to the amide group can lead to compounds with interesting structural and potentially biological properties. These synthetic strategies often involve the reaction of cyclohexanecarbonyl chloride with appropriate amines or other nucleophiles to introduce new functional groups.

Furthermore, the stereochemistry of the cyclohexane ring is a critical aspect of scaffold derivatization. Controlling the stereoisomerism of substituents on the ring can significantly impact the biological activity of the resulting molecules. Methods to control the stereochemistry of amino acid-substituted cyclohexanecarboxamides have been developed, highlighting the importance of three-dimensional structure in drug design.

| Derivative Class | Synthetic Approach | Potential Application Area |

| N-(Arylcarbamothioyl)cyclohexanecarboxamides | Reaction with aryl isothiocyanates | Medicinal Chemistry |

| Amino Acid-Substituted Cyclohexanecarboxamides | Stereocontrolled synthesis | Therapeutic Agents |

Advanced Materials Research Incorporating this compound Substructures

The incorporation of this compound substructures into advanced materials is an area of emerging interest, though specific examples remain scarce. The properties of the cyclohexanecarboxamide group, such as its ability to form hydrogen bonds and its conformational rigidity, make it a potentially valuable component in the design of new materials.

One area where such substructures could be relevant is in the development of "sensates," or compounds that impart a sensory feeling such as cooling. Patents have described the synthesis of cyclohexanecarboxamide derivatives that can be used in consumer products for this purpose. The this compound structure could be tailored to enhance or modify these sensory properties.

The robust nature of the cyclohexane ring and the potential for intermolecular interactions through the amide group suggest that polymers or other macromolecular structures incorporating this moiety could exhibit interesting physical and chemical properties. These might include enhanced thermal stability, specific recognition capabilities, or self-assembling behaviors.

Methodological Advancements in Organic Synthesis Utilizing this compound

While this compound itself has not been the focus of major methodological breakthroughs, the synthesis of its derivatives and related compounds contributes to the broader field of organic synthesis. The preparation of various cyclohexanecarboxamides often requires the development and optimization of synthetic routes.

For instance, the synthesis of N-acyl chloroformamidines from carbodiimides and acid chlorides, which can then be used to construct a variety of nitrogen-containing heterocycles, represents a methodological advancement. While not directly involving this compound, the principles and reactions are applicable to its synthesis and derivatization.

The development of stereoselective synthetic methods for cyclohexanecarboxamide derivatives is another area of progress. As the biological activity of these compounds is often dependent on their stereochemistry, the ability to selectively synthesize a particular diastereomer is of high importance. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of reactions.

| Synthetic Method | Application | Significance |

| Stereocontrolled Amidation | Synthesis of specific diastereomers | Access to biologically active isomers |

| Nucleophilic Acyl Substitution | Derivatization of the carboxamide group | Creation of compound libraries for screening |

Future Research Directions and Unaddressed Academic Questions

Exploration of Unconventional Synthetic Routes for N-propan-2-ylcyclohexanecarboxamide Analogues

The synthesis of N-substituted carboxamides is a well-established area of organic chemistry. Typically, these compounds are prepared through the reaction of a carboxylic acid chloride with an appropriate amine. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized by reacting cyclohexanecarbonyl chloride with potassium thiocyanate, followed by condensation with a primary amine. mdpi.com

However, future research should prioritize the development of more efficient and sustainable "unconventional" synthetic methodologies. This could include:

Flow Chemistry: Continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes as catalysts could lead to highly selective and environmentally friendly synthetic routes.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, potentially enabling novel bond formations and functional group transformations under mild conditions.

Mechanochemistry: The use of mechanical force to induce chemical reactions could reduce or eliminate the need for solvents, leading to greener synthetic protocols.

A notable advancement in the synthesis of related N-substituted compounds involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) to induce in situ cyclocondensation, which has proven effective for creating N-substituted 2-carboxy-4-quinolones. rsc.org Exploring similar innovative strategies for this compound analogues could significantly broaden the accessible chemical space.

Identification of Novel Biological Targets and Mechanistic Pathways

While the specific biological activity of this compound remains largely unexplored, related cyclohexanecarboxamide (B73365) derivatives have demonstrated a range of biological effects, suggesting potential for therapeutic applications. ontosight.ai For example, various derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The structural features of these compounds, such as the cyclohexane (B81311) ring and the substituted carboxamide group, are key to their potential to interact with biological targets like enzymes and receptors. ontosight.ai

Future research should focus on:

High-Throughput Screening: Testing this compound and a library of its analogues against a wide array of biological targets to identify potential therapeutic areas.

Target Deconvolution: For any identified "hits," determining the specific molecular target (e.g., a particular enzyme or receptor) is crucial.

Mechanism of Action Studies: Elucidating the precise way in which the compound interacts with its target and the downstream cellular effects is essential for understanding its biological function.

It is noteworthy that the related compound, N-(propan-2-yl)cyclohexanesulfonamide, a sulfonamide derivative, is known to act through enzyme inhibition. Investigating whether this compound exhibits similar inhibitory activity against specific enzymes would be a valuable starting point.

Development of Advanced Computational Models for Precise Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For carboxamide derivatives, computational studies have been employed to understand their structure-activity relationships (SAR) and to predict their properties.

Future computational work on this compound should involve:

Quantum Mechanical Calculations: To accurately predict the compound's electronic structure, reactivity, and spectroscopic properties.

Molecular Dynamics Simulations: To study the compound's conformational flexibility and its interactions with biological macromolecules or other molecules in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that can guide the design of new analogues with enhanced activity.

By combining these computational approaches, researchers can gain a deeper understanding of the molecule's behavior and rationally design new derivatives with desired properties, thereby reducing the time and cost associated with experimental work.

Interdisciplinary Research Integrating this compound into Emerging Fields

The potential applications of this compound may extend beyond the traditional boundaries of chemistry and pharmacology. Interdisciplinary research could reveal novel uses in a variety of emerging fields:

Materials Science: The amide functional group is known for its ability to form strong hydrogen bonds, which could be exploited in the design of novel polymers, gels, and other materials with unique properties. The related N-(propan-2-yl)cyclohexanesulfonamide has applications in this area.

Supramolecular Chemistry: The self-assembly of this compound molecules into well-defined nanostructures could be explored for applications in areas such as drug delivery and catalysis.

Chemical Sensing: Derivatives of this compound could be designed to selectively bind to specific ions or molecules, forming the basis for new chemical sensors.

By fostering collaborations between chemists, biologists, materials scientists, and engineers, the full scientific and technological potential of this compound can be realized.

Q & A

Q. What are the optimal synthetic routes for N-propan-2-ylcyclohexanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with cyclohexane derivatives and isopropylamine. Key steps include:

- Cyclohexanecarboxylic acid activation : Use coupling agents like HATU or DCC to form the reactive intermediate (e.g., acyl chloride or mixed anhydride) .

- Amidation : React the activated intermediate with isopropylamine under inert conditions (N₂ atmosphere) to minimize side reactions.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity. Adjusting solvent polarity and temperature during crystallization can improve yield by 10–15% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include the cyclohexane carboxamide carbonyl (δ ~170 ppm in ¹³C NMR) and isopropyl methine proton (δ ~3.9 ppm, septet) .

- IR : Confirm amide bond presence via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 210 nm) ensures >95% purity. Retention time discrepancies >0.5 min suggest impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when analyzing this compound derivatives?

Discrepancies often arise from conformational isomerism or solvent effects:

- Dynamic NMR : Use variable-temperature ¹H NMR (e.g., 25–60°C) to detect rotameric equilibria in the cyclohexane ring or amide bond .

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G*) to identify misassigned peaks. For example, misassignment of axial vs. equatorial carbons can cause ~2 ppm deviations .

- Deuterated Solvents : Test in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts, particularly for N–H protons .

Q. How can researchers design experiments to probe the biological target engagement of this compound?

- Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify displacement in receptor-binding studies. IC₅₀ values <10 µM suggest high affinity .

- SAR Studies : Synthesize analogs with modified isopropyl or cyclohexane groups. For example, replacing the isopropyl group with tert-butyl reduces steric hindrance, improving binding kinetics by 2-fold in some receptors .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. A 2.1 Å resolution structure revealed hydrogen bonding between the amide carbonyl and a conserved lysine residue .

Q. What methodologies address low reproducibility in this compound bioactivity assays?

- Standardized Assay Conditions : Pre-equilibrate compounds in assay buffer (pH 7.4, 37°C) for 1 hr to ensure solubility. Aggregation (common at >50 µM) can be detected via dynamic light scattering .

- Metabolite Screening : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at the cyclohexane ring) that may interfere with activity .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.